1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate
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Overview
Description
Synthesis Analysis
The synthesis of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole derivatives typically involves click chemistry reactions, leveraging the azide-alkyne cycloaddition, which is a powerful tool for constructing triazole rings efficiently. Additionally, the introduction of the pyrrolidine group can be achieved through subsequent functional group transformations or by starting with a pyrrolidine precursor. For example, compounds similar to the target molecule have been synthesized through methods such as alkylation of azoles with N-Cbz-prolinol mesylate or its analogues, followed by deprotection processes (Zhersh et al., 2013).
Molecular Structure Analysis
The molecular structure of related triazole derivatives has been elucidated using techniques such as X-ray crystallography, NMR, and DFT studies. These studies reveal the spatial arrangement of the atoms within the molecule and the electronic distribution, which are crucial for understanding the reactivity and properties of the compound. For instance, structural characterization of pyrrolidine-linked triazole derivatives provides insights into their stereochemistry and electronic properties (Inkaya et al., 2013).
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Zinc(II) and Cadmium(II) Compounds : A novel approach used a pyridine-based bi-triazole ligand, yielding compounds with varying coordination polymers. This synthesis demonstrated the versatility of triazole compounds in creating complex structures with potential applications in various fields, including material science and coordination chemistry (Liu et al., 2007).
Synthesis of 1,2,4-Triazole Derivatives : Novel 1,2,4-triazole derivatives were synthesized, showing significant fungicidal activities. This highlights the potential of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate derivatives in agriculture, particularly in plant protection and fungicide development (Bai et al., 2020).
Synthesis of Pyrrolidine Derivatives : The creation of a library of N-substituted pyrrolidine derivatives showcased the structural versatility and potential bioactivity of compounds based on the 1,2,4-triazole structure. This points to applications in drug development and synthesis of complex organic molecules (Prasad et al., 2021).
Biological and Antimicrobial Activities
Antifungal and Plant Growth Regulatory Activities : Synthesized 1H-1,2,4-triazole derivatives containing pyridine moiety exhibited notable antifungal and plant growth regulatory activities. This emphasizes the potential use of 1,2,4-triazole derivatives in agricultural chemistry and bioactive material development (Liu et al., 2007).
Antimicrobial Activities : The synthesis of various triazole derivatives demonstrated strong antimicrobial activities, indicating the potential of this compound derivatives in developing new antimicrobial agents (Krolenko et al., 2016), (Karpun et al., 2021).
Chemical Properties and Applications
Luminescence Properties : Zn complexes based on 1,2,4-triazoles showcased strong green–blue luminescence, suggesting applications in material science, particularly in the development of luminescent materials and optical devices (Gusev et al., 2011).
Chemosensory Applications : The design of a pyridinium salt derivative based on 1,2,4-triazolyl indicated its potential as a chemosensor for selective and sensitive detection of specific anions, which can be useful in environmental monitoring and biological applications (Wang et al., 2021).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a common feature in many bioactive molecules with target selectivity .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to interact with their targets in a way that leads to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s worth noting that pyrrolidine derivatives have been associated with a wide range of pharmacological activities .
Result of Action
The pyrrolidine ring and its derivatives have been reported to lead to a different biological profile of drug candidates .
Action Environment
The influence of steric factors on biological activity has been investigated in the context of pyrrolidine derivatives .
properties
IUPAC Name |
oxalic acid;1-pyrrolidin-3-yl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.C2H2O4/c1-2-7-3-6(1)10-5-8-4-9-10;3-1(4)2(5)6/h4-7H,1-3H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHCLSFOENOFMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=NC=N2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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